



# **Unraveling the Signaling Network of GSK1104252A: A Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK1104252A |           |
| Cat. No.:            | B1672349    | Get Quote |

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the public domain and scientific literature for "GSK1104252A" have not yielded specific data regarding its signaling pathway, mechanism of action, or associated preclinical and clinical studies. The compound name may be inaccurate, represent an earlystage investigational drug with limited publicly available information, or refer to a discontinued project.

Consequently, a detailed technical guide on the core signaling pathway of GSK1104252A cannot be constructed at this time. This document will be updated with comprehensive data, including quantitative summaries, detailed experimental protocols, and visual pathway diagrams, as information on **GSK1104252A** becomes publicly accessible.

Researchers and professionals interested in the broader landscape of GSK's therapeutic pipeline are encouraged to consult public clinical trial registries and the company's official publications for information on other investigational compounds. For instance, information is available for other GSK compounds such as GSK2132231A, an immunotherapeutic product for melanoma, and GSK1120212, a MEK inhibitor investigated in solid tumors.[1][2] These examples highlight the diverse mechanisms of action being explored within GSK's oncology and immunology portfolios.

Further inquiries to GlaxoSmithKline's investor or media relations, or a search of patent databases for related chemical structures, may yield more specific details about the development status and scientific background of the compound of interest.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Unraveling the Signaling Network of GSK1104252A: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1672349#gsk1104252a-signaling-pathway-elucidation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com